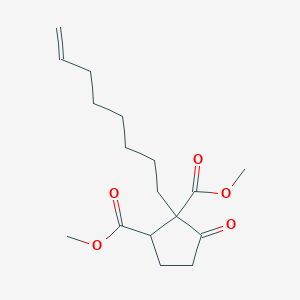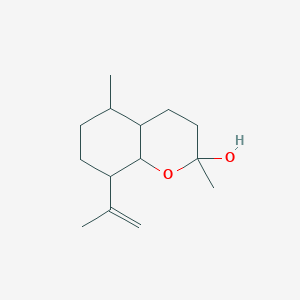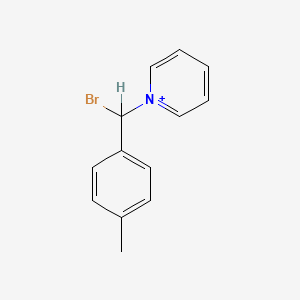
1-(Bromo(4-methylphenyl)methyl)pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromo(4-methylphenyl)methyl)pyridinium is a chemical compound with the molecular formula C13H13BrN and a molecular weight of 263.153 g/mol This compound is characterized by the presence of a bromine atom attached to a methylphenyl group, which is further bonded to a pyridinium ion
Métodos De Preparación
The synthesis of 1-(Bromo(4-methylphenyl)methyl)pyridinium typically involves the reaction of 4-methylbenzyl bromide with pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-methylbenzyl bromide} + \text{pyridine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(Bromo(4-methylphenyl)methyl)pyridinium undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The methyl group attached to the phenyl ring can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Bromo(4-methylphenyl)methyl)pyridinium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Bromo(4-methylphenyl)methyl)pyridinium involves its interaction with specific molecular targets. The bromine atom and the pyridinium ion play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
1-(Bromo(4-methylphenyl)methyl)pyridinium can be compared with other similar compounds, such as:
1-(Bromo(4-methylphenyl)methyl)pyridine: Similar structure but lacks the pyridinium ion, leading to different reactivity and applications.
4-Bromo-1-methylpyridinium: Contains a bromine atom attached to the pyridinium ring, resulting in different chemical properties.
4-Methylbenzyl bromide: A precursor in the synthesis of this compound, with distinct reactivity due to the absence of the pyridinium ion.
Propiedades
Número CAS |
125713-89-5 |
|---|---|
Fórmula molecular |
C13H13BrN+ |
Peso molecular |
263.15 g/mol |
Nombre IUPAC |
1-[bromo-(4-methylphenyl)methyl]pyridin-1-ium |
InChI |
InChI=1S/C13H13BrN/c1-11-5-7-12(8-6-11)13(14)15-9-3-2-4-10-15/h2-10,13H,1H3/q+1 |
Clave InChI |
MNJYOZLEQPIBCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C([N+]2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


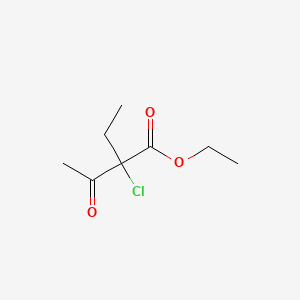
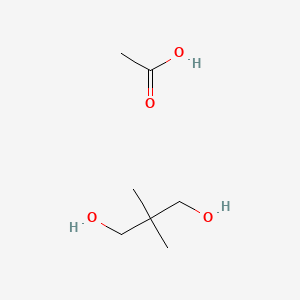
![N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate](/img/structure/B14288904.png)
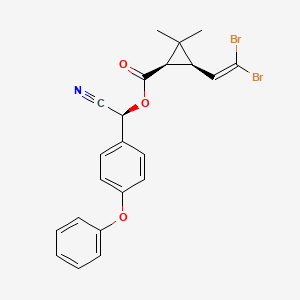
![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)
![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
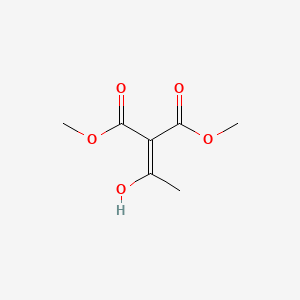
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)
